3-Methoxypyrazine-2-carbaldehyde

Übersicht

Beschreibung

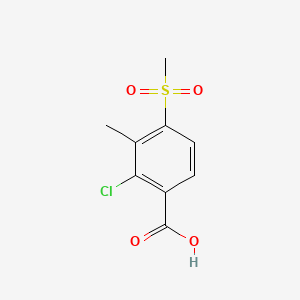

3-Methoxypyrazine-2-carbaldehyde (MPCA) is a chemical compound with a molecular formula of C7H7NO2. It is a heterocyclic aromatic compound that is commonly used in scientific research. MPCA is known for its unique chemical properties, which make it an important compound in various fields such as pharmaceuticals, agriculture, and food industry.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Proton Transfer

- Photophysical Phenomena : Research on similar molecules, such as 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP), has revealed unique photophysical properties. These compounds, despite their similar geometric conformations, exhibit different photophysical behaviors upon excitation. For example, HP shows an unusual non-fluorescent property due to an ultrafast excited state intramolecular proton transfer process (Yin et al., 2016).

Wine Aroma Components

- Aroma Components in Wines : Methoxypyrazines, including 3-alkyl-2-methoxypyrazines which are structurally related to 3-Methoxypyrazine-2-carbaldehyde, are crucial aroma components in certain wines like Sauvignon Blanc. They contribute significantly to the vegetative character of these wines. Sensitive quantification techniques using chromatography-mass spectrometry have been developed for these compounds in wines (Alberts et al., 2016).

Effect on Wine Quality

- Influence on Wine Quality : The presence and concentration of 3-alkyl-2-methoxypyrazines, closely related to 3-Methoxypyrazine-2-carbaldehyde, have a notable impact on wine quality. Studies have shown that various closure and packaging options can significantly affect the concentrations of these compounds during wine aging, thus influencing the overall wine sensory experience (Blake et al., 2009).

Viticultural and Enological Influence

- Viticulture and Enology : The levels of methoxypyrazines in grapes, musts, and wines are influenced by various factors, including viticultural practices, light exposure, grape maturation, and vinification processes. These compounds significantly contribute to the aroma and flavor of many vegetables and certain grape varietals (Sidhu et al., 2015).

Analytical Methods for Detection

- Analytical Detection in Wines : Advanced methods such as solid-phase microextraction and gas chromatography-mass spectrometry have been developed for the accurate quantification of 3-alkyl-2-methoxypyrazines in wines. These methods are crucial for analyzing the impact of these compounds on wine aroma and flavor (Lopez et al., 2011).

Biosynthesis in Grape Berries

- Biosynthesis Pathway in Grapes : The biosynthesis of methoxypyrazines in grape berries involves key enzymes like methyltransferases. These enzymes are responsible for the final steps in synthesizing compounds like 3-isobutyl-2-methoxypyrazine, which are related to 3-Methoxypyrazine-2-carbaldehyde. This process significantly affects certain wine varieties’ flavor profiles (Dunlevy et al., 2013).

Influence of Environmental Factors

- Impact of Environmental Factors : The concentration of methoxypyrazines in wines, and potentially related compounds like 3-Methoxypyrazine-2-carbaldehyde, is influenced by factors such as light exposure and temperature during bottle aging. This affects the sensory qualities of wines like Riesling and Cabernet Franc (Blake et al., 2010).

Eigenschaften

IUPAC Name |

3-methoxypyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNNCWQBJSXORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579085 | |

| Record name | 3-Methoxypyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypyrazine-2-carbaldehyde | |

CAS RN |

63874-90-8 | |

| Record name | 3-Methoxypyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 3-methoxypyrazine-2-carbaldehyde 2,4-dinitrophenylhydrazone?

A1: The compound crystallizes in the monoclinic system with the space group P21/c. Its unit cell dimensions are a=7.1026 Å, b=9.404 Å, c=21.372 Å, and β=108.246° []. The crystal structure was refined to an R-factor of 0.087 [].

Q2: Are there any specific structural features observed in the crystallized form of 3-methoxypyrazine-2-carbaldehyde 2,4-dinitrophenylhydrazone?

A2: Yes, a key structural feature is that all the atoms of the phenylhydrazone moiety, along with the methoxy methyl group and the oxygen atoms of the nitro group, lie within the same plane [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)